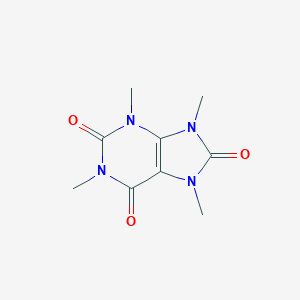

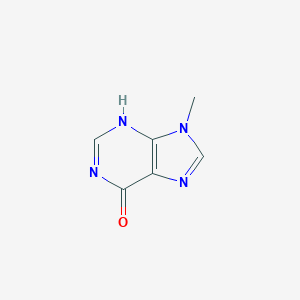

9-甲基次黄嘌呤

描述

Synthesis Analysis

The synthesis of 9-methylhypoxanthine and its complexes with divalent metal ions demonstrates its capability to form stable compounds with metals such as Mn-Zn, Cd, and Hg(II). These complexes exhibit diverse stoichiometries and structural configurations, indicating 9-methylhypoxanthine's versatility in coordination chemistry (Behrens & Goodgame, 1980).

Molecular Structure Analysis

Studies on palladium(II) and platinum(II) complexes with 9-methylhypoxanthine reveal its ability to coordinate through N1 and N7 nitrogen atoms, showcasing the molecule's flexible binding modes. Crystal structure determinations and theoretical calculations provide insights into the preferred coordination sites and the stability of these complexes, highlighting the influence of the methyl group on 9-methylhypoxanthine's binding preferences (Ruiz et al., 2009).

Chemical Reactions and Properties

The electrochemical oxidation of 9-methylxanthine, a closely related compound, indicates potential pathways for the oxidation of 9-methylhypoxanthine. These oxidation processes lead to the formation of various dimers and reaction products, showcasing the compound's reactivity and the potential for generating novel derivatives (Cleary, Owens, & Dryhurst, 1981).

Physical Properties Analysis

Photophysical studies on 9-methylhypoxanthine detail its electronic singlet states and the presence of conical intersections that facilitate non-radiative decay, offering insights into its behavior under light exposure. This information is crucial for understanding the stability and reactivity of 9-methylhypoxanthine in various environmental conditions (Guo et al., 2016).

Chemical Properties Analysis

Reactions with platinum(IV) compounds at elevated temperatures reveal the formation of both platinum(II) and platinum(IV) amine adducts, demonstrating the compound's complex reactivity with transition metals and its potential for forming diverse chemical species (Veer, Ligtvoet, & Reedijk, 1987).

科学研究应用

团簇离子形成:9-甲基次黄嘌呤因形成稳定的团簇离子而受到研究,尤其是在使用电喷雾电离质谱分析时。它形成稳定的幻数团簇四聚体 [(MeHyp)4 + Na]+ 离子,这与次黄嘌呤不同(Frańska & Łabędzka, 2012)。

与二价金属离子的络合物:对 9-甲基次黄嘌呤与二价金属离子(包括 Mn、Zn、Cd 和 Hg(II))的络合物的性质的研究显示出有趣的化学相互作用。这包括形成与锌的四面体络合物和通过长的轴向 Hg-X 键相互连接的平面 HgNX2 单元(Behrens & Goodgame, 1980)。

生物有机金属化学:已探索 Cp*Rh 络合物与鸟嘌呤衍生物(包括 9-甲基次黄嘌呤)的反应。这项研究有助于我们了解生物有机金属化学和这些络合物在各种溶剂中的相互作用(Smith 等,1993)。

光物理见解:对 9-甲基次黄嘌呤的低能电子单重态的从头算研究提供了对其光物理性质的见解。这包括内部转换途径和吸收光谱预测的识别(Guo 等,2016)。

紫外诱导的互变异构生成:使用基质隔离 FTIR 的研究探索了 9-甲基次黄嘌呤在紫外光下的稀有互变异构体的生成,提供了对其光反应性和光生物学中潜在应用的见解(Gerega 等,2006)。

超快激发态失活:已研究 9-甲基次黄嘌呤在水溶液中的超快非绝热衰变,为理解其在生物环境中的激发态动力学提供了有价值的数据(Guo 等,2016)。

金属络合物中的 N1 配位:研究表明 9-甲基次黄嘌呤可以与钯和铂形成络合物,表现出 N1 配位。这为开发新药和催化剂提供了有价值的见解(Ruiz 等,2009)。

未来方向

属性

IUPAC Name |

9-methyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESGUQRDJASXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236361 | |

| Record name | 9-Methylhypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methylhypoxanthine | |

CAS RN |

875-31-0 | |

| Record name | 1,9-Dihydro-9-methyl-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylhypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 875-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methylhypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methyl-9H-purin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

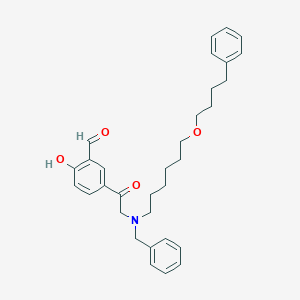

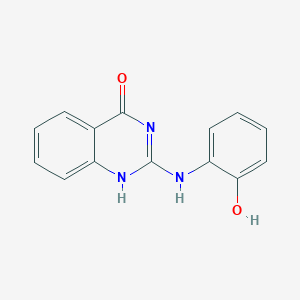

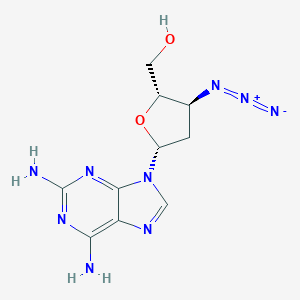

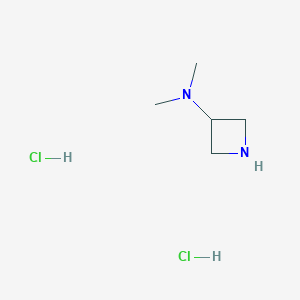

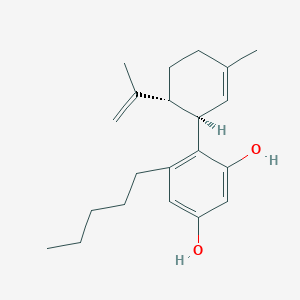

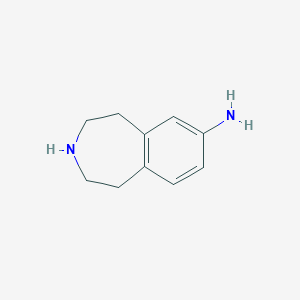

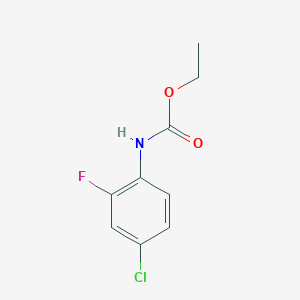

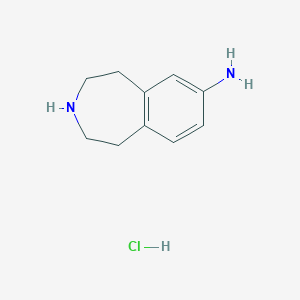

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。